Dimerization Converts the Inactive Tyr-D-Ala-Gly Monomer into High-Affinity Delta Opioid Receptor Ligands: 8- to 900-Fold Affinity Gain
The monomeric tripeptide Tyr-D-Ala-Gly amide is functionally inactive at delta opioid receptors. When dimerized at the C-terminus via α,ω-diaminoalkane spacers (NH₂-(CH₂)n-NH₂; n = 2–22), the resulting dimers exhibit a dramatic increase in binding affinity of 8- to 900-fold relative to the monomer, depending on spacer length [1]. The maximum enhancement for delta receptors in rat brain was observed at n = 14–18 [1]. In a parallel study on mu opioid receptors, the same dimerization strategy activated the otherwise inactive fragment, with the ethylenediamine-bridged dimer (DTRE2, n = 2) showing the highest mu-receptor affinity and pronounced mu-selectivity [2]. Critically, the monomer itself shows no meaningful opioid receptor occupancy, meaning all observed pharmacological activity is a direct consequence of the dimeric architecture built upon the Tyr-D-Ala-Gly pharmacophore [1][2].
| Evidence Dimension | Delta opioid receptor binding affinity (inhibition of [³H]DADL binding) |
|---|---|
| Target Compound Data | DTREn dimers: 8- to 900-fold increased affinity vs. monomer; maximum at n = 14–18 spacer length |
| Comparator Or Baseline | Monomeric Tyr-D-Ala-Gly amide: essentially inactive (negligible displacement of radioligand) |
| Quantified Difference | 8- to 900-fold affinity enhancement upon dimerization |
| Conditions | Rat brain membrane homogenates; NG108-15 neuroblastoma-glioma cell membranes; [³H]DADL as delta-selective radioligand |
Why This Matters
Investigators requiring an opioid receptor ligand must recognize that the monomeric tripeptide alone is not a usable pharmacological agent—only its dimeric derivatives confer receptor binding, and the affinity gain is spacer-length-tunable, providing a modular scaffold for probe design.
- [1] Shimohigashi Y, Waki M, Izumiya N, Costa T, Herz A, Kurono M, Yagi K. Binding characteristics of a series of dimeric tripeptide enkephalins for delta opiate receptors in rat brain and NG108-15 cells. J Mol Recognit. 1989 Nov;2(3):127-31. PMID: 2561530. View Source
- [2] Shimohigashi Y, Ogasawara T, Koshizaka T, Waki M, Kato T, Izumiya N, Kurono M, Yagi K. Interaction of dimers of inactive enkephalin fragments with μ opiate receptors. Biochem Biophys Res Commun. 1987 Aug 14;146(3):1109-15. PMID: 3039993. View Source
